molecular formula C16H14FN3O2S B6581715 N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide CAS No. 1209231-00-4

N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No. B6581715
CAS RN: 1209231-00-4
M. Wt: 331.4 g/mol
InChI Key: JSHYMOWCLTYOOA-UHFFFAOYSA-N
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Description

Thiazoles are a class of organic compounds with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Oxazoles also have a five-membered ring but contain three carbon atoms, one oxygen atom, and one nitrogen atom . These compounds are important in medicinal chemistry and have been found in many potent biologically active compounds .


Synthesis Analysis

Thiazoles can be synthesized through several methods. One common method is the Hantzsch Thiazole Synthesis, which involves the reaction of α-haloketones with thioamides . Oxazoles can be synthesized through cyclodehydration of certain β-hydroxyamides .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The oxazole ring also has aromatic character .


Chemical Reactions Analysis

Thiazoles and oxazoles can undergo a variety of chemical reactions. For example, the C-5 atom of the thiazole ring can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of specific thiazole and oxazole derivatives would depend on their exact structures .

Scientific Research Applications

Antibacterial Activity

F2493-3323: displays significant antibacterial potential. In a study by Lemilemu et al., thiazole-based Schiff base derivatives (including this compound) demonstrated good activities against both Gram-negative E. coli (14.40 ± 0.04 mm) and Gram-positive S. aureus (15.00 ± 0.01 mm) at 200 μg/mL . These findings suggest its promise as an antibacterial agent.

Antioxidant Properties

The same study revealed that F2493-3323 exhibits potent DPPH radical scavenging activity, with an IC50 value of 3.6 μg/mL. This surpasses ascorbic acid (3.91 μg/mL) and highlights its potential as an antioxidant agent .

DNA Gyrase Inhibition

Molecular docking analysis indicated that F2493-3323 binds to DNA gyrase B with a binding affinity ranging from −7.5 to −6.0 kcal/mol. This suggests its role as a promising antibacterial therapeutic agent against E. coli .

Peroxiredoxin 5 Interaction

The compound also interacts with human peroxiredoxin 5, with binding affinity values of −5.3 to −5.2 kcal/mol. These values exceed those of ascorbic acid (−4.9 kcal/mol), emphasizing its potential as an antioxidant .

Cytotoxicity and Band Gap Energy

In silico cytotoxicity predictions categorized F2493-3323 as class three (50 ≤ LD50 ≤ 300), indicating moderate toxicity. Density functional theory calculations revealed small band gap energies (ranging from 1.795 to 2.242 eV), suggesting good reactivity .

Green Synthesis Approach

Interestingly, the green synthesis method using ZnO nanoparticles as a catalyst proved efficient for producing biologically active compounds, including F2493-3323 . This approach outperformed conventional methods .

Mechanism of Action

The mechanism of action of thiazole and oxazole derivatives can vary widely depending on the specific compound and its biological target .

Safety and Hazards

The safety and hazards associated with specific thiazole and oxazole derivatives would depend on their exact structures. Some thiazole and oxazole derivatives are used as drugs and have been tested for safety in humans .

Future Directions

Thiazoles and oxazoles continue to be areas of active research in medicinal chemistry, and new derivatives with potential biological activity are continually being synthesized and tested .

properties

IUPAC Name

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S/c1-9-15(23-10(2)19-9)16(21)18-8-11-7-14(22-20-11)12-5-3-4-6-13(12)17/h3-7H,8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHYMOWCLTYOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide

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